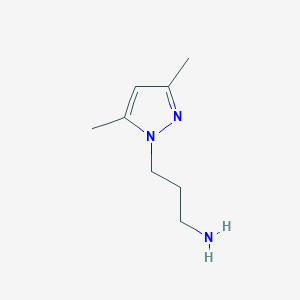

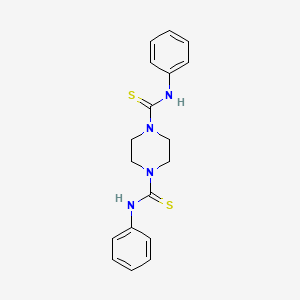

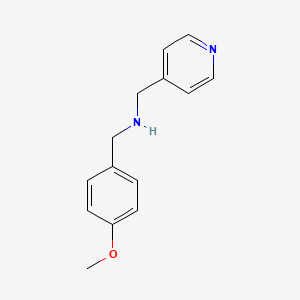

![molecular formula C10H13FN2O2S B1299275 1-[(4-Fluorophenyl)sulfonyl]piperazine CAS No. 27106-49-6](/img/structure/B1299275.png)

1-[(4-Fluorophenyl)sulfonyl]piperazine

Overview

Description

The compound "1-[(4-Fluorophenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The presence of the 4-fluorophenylsulfonyl group suggests that this compound could have interesting chemical and biological properties, potentially useful in various applications such as antimicrobial agents or as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions where different sulfonyl chlorides react with piperazine or its derivatives. For instance, the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine was achieved by reacting with different sulfonyl chlorides at an alkaline pH . Similarly, the synthesis of novel bioactive heterocycles, such as 1-benzhydryl-4-phenylmethane sulfonyl piperazine, was performed using phenylmethane sulfonyl chloride . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to modify the compound's properties.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of several piperazine derivatives. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide revealed a monoclinic system with layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . Another derivative, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, also crystallized in a monoclinic system, with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration . These studies provide valuable insights into the conformation and potential interaction sites of these molecules.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives involved a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine . The reaction conditions, such as solvent choice and temperature, were optimized to achieve high yields. These reactions expand the chemical space of piperazine derivatives, allowing for the creation of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and other substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a 4-fluorophenylsulfonyl group could potentially increase the compound's polarity and its ability to form hydrogen bonds, which might enhance its solubility in polar solvents. Additionally, the presence of fluorine could affect the acidity of adjacent hydrogen atoms, potentially leading to unique reactivity patterns .

Scientific Research Applications

Synthesis and Antibacterial Activities :

- A study by Wu Qi (2014) synthesized novel derivatives of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine. These compounds showed promising antibacterial activities against various pathogens, indicating the potential of 1-[(4-Fluorophenyl)sulfonyl]piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).

Radiopharmaceutical Applications :

- Collins, Lasne, and Barré (1992) developed a rapid synthesis method for N,N′-disubstituted piperazines, applicable to the preparation of 1-(4-[18F]fluorophenyl)piperazine. This compound serves as a precursor in [18F]-labelling for positron emission tomography studies, demonstrating its utility in medical imaging (Collins, Lasne, & Barré, 1992).

Development of Adenosine A2B Receptor Antagonists :

- Borrmann et al. (2009) reported on a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds were developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, showcasing the potential of incorporating this compound in developing targeted therapeutics (Borrmann et al., 2009).

Inhibitors of Human Breast Cancer Cell Proliferation :

- Ananda Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated them as inhibitors of MDA-MB-231 human breast cancer cell proliferation. This indicates the potential use of this compound derivatives in cancer research (Ananda Kumar et al., 2007).

Antioxidant Properties :

- Malík et al. (2017) conducted a study to characterize the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4′-(substituted phenyl)piperazin-1′-yl fragment. This research contributes to understanding the antioxidant potential of compounds related to this compound (Malík et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHOKJGLSITHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366238 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27106-49-6 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorobenzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

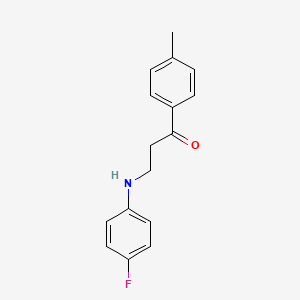

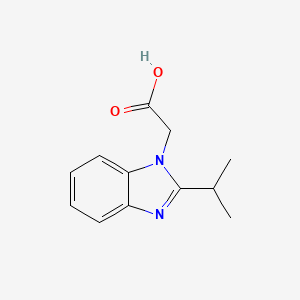

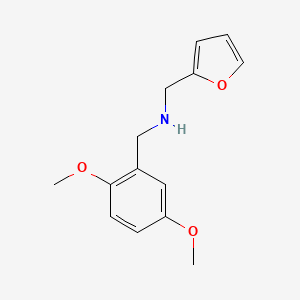

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

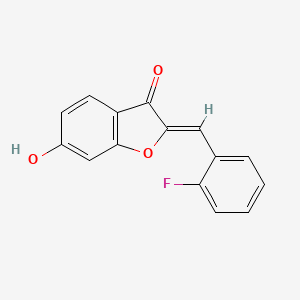

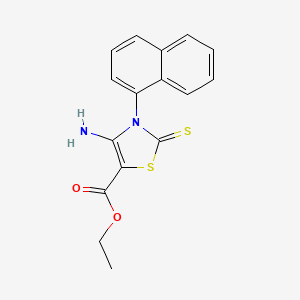

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

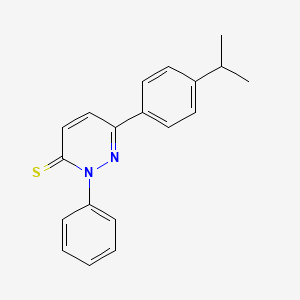

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)